2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide
Description
The compound 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide (molecular formula: C₁₆H₁₇N₃O₃S; molecular weight: 331.39 g/mol) features a pyrrolidine-3-carboxamide core substituted with a 3-methoxyphenyl group at position 2, a methyl group at position 1, and a thiazol-2-yl moiety at the amide nitrogen (Figure 1).
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-19-13(20)9-12(15(21)18-16-17-6-7-23-16)14(19)10-4-3-5-11(8-10)22-2/h3-8,12,14H,9H2,1-2H3,(H,17,18,21) |
InChI Key |
GWCCJUAELLZZPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=NC=CS2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a halogenated ketone.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrrolidine/Thiazole Scaffolds
Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Molecular Weight : 363.41 g/mol
- Key Differences :
- Replaces the 3-methoxyphenyl group with a 4-fluorophenyl substituent.
- Substitutes the thiazol-2-yl group with a thiadiazol-2-yl ring.
- The thiadiazole ring (vs. thiazole) introduces an additional nitrogen atom, modifying solubility and metabolic stability .
Compound B : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Molecular Weight : 385.41 g/mol
- Key Differences :
- Features a benzodioxin group instead of 3-methoxyphenyl.
- Includes a 5-methyl substituent on the thiazole ring.
- Implications :
Analogs with Varied Core Structures
Compound C : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide
- Molecular Weight : 555.57 g/mol
- Key Differences :
- Replaces the pyrrolidine ring with a cyclopropane moiety.
- Incorporates a 3-methoxybenzoyl group on the thiazole ring.
- The extended aromatic system may enhance π-π interactions but reduce solubility .
Compound D : Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Molecular Weight : 233.31 g/mol
- Key Differences: Cyclohexanone core instead of pyrrolidine. Lacks the thiazole-carboxamide moiety.
- Absence of the thiazole group eliminates hydrogen-bonding sites critical for enzyme inhibition .
Biological Activity
The compound 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a thiazole ring and a methoxyphenyl group, contribute to its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O3S
- Molecular Weight : 345.37 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The thiazole moiety has been associated with antimicrobial properties. Studies show that similar thiazole-containing compounds possess significant antibacterial and antifungal activities, suggesting potential efficacy against various pathogens.
- Anticancer Properties : Thiazole derivatives have been extensively studied for their anticancer effects. The presence of the methoxy group in the phenyl ring enhances cytotoxicity against cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer types, indicating potent antiproliferative effects.
- Anticonvulsant Effects : Some thiazole derivatives have demonstrated anticonvulsant activity in animal models, suggesting that this compound may also exhibit neuroprotective properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy group | Enhances lipophilicity and cellular uptake |
| Thiazole ring | Contributes to antimicrobial and anticancer activity |
| Carboxamide functionality | Increases binding affinity to target enzymes |
Anticancer Activity
A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar) | MCF-7 | 5.0 |
| Compound B (similar) | HeLa | 7.2 |
| 2-(3-methoxyphenyl)... | MCF-7 | TBD |
Antimicrobial Activity
In vitro studies have shown that thiazole derivatives possess antimicrobial properties against various bacterial strains. For instance, a related compound displayed an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
